1-[4-(benzyloxy)-3-bromophenyl]-N-(4-fluorobenzyl)methanamine
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Overview
Description
{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of the amine group under ambient conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-bromobenzoic acid
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications
Properties
Molecular Formula |
C21H19BrFNO |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C21H19BrFNO/c22-20-12-18(14-24-13-16-6-9-19(23)10-7-16)8-11-21(20)25-15-17-4-2-1-3-5-17/h1-12,24H,13-15H2 |
InChI Key |
MHIWTTVVDDBUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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